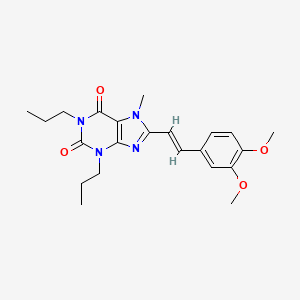

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine

概要

説明

KF-17837は、協和キリン株式会社が開発した低分子医薬品です。アデノシンA2a受容体のアンタゴニストとして知られています。この化合物は、神経系疾患や代謝性疾患の治療における潜在的な治療応用について研究されています .

化学反応の分析

KF-17837は、主にキサンチン誘導体に特徴的な反応を起こします。これらには以下が含まれます。

酸化: KF-17837は、特定の条件下で酸化され、さまざまな酸化生成物を形成します。

還元: 還元反応は、コア構造に付加された官能基を修飾できます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

化学: キサンチン誘導体の挙動を研究するためのモデル化合物として役立ちます。

生物学: KF-17837は、さまざまな生物学的プロセスにおけるアデノシンA2a受容体の役割を調査するために使用されます。

医学: パーキンソン病やその他の神経系疾患などの疾患の治療における潜在的な治療応用があります。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C22H28N4O4

- Molecular Weight : 412.5 g/mol

- IUPAC Name : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

The compound features a unique structure that contributes to its biological activity, particularly its interaction with various receptors in the body.

Antidepressant Activity

Research has indicated that xanthine derivatives, including (E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, may exhibit antidepressant properties. A patent describes its potential as an antidepressant agent, suggesting that it acts on neurotransmitter systems associated with mood regulation .

Modulation of Ryanodine Receptor Channels

Studies have shown that methylxanthines can influence ryanodine receptor activation, which plays a crucial role in calcium signaling within cells. This modulation may have implications for conditions such as muscle disorders and cardiac function . The compound's ability to potentiate calcium release suggests potential therapeutic avenues in muscle physiology and related disorders.

Adenosine Receptor Antagonism

As a xanthine derivative, this compound likely interacts with adenosine receptors, particularly the A1 subtype. Xanthines are known for their role as adenosine receptor antagonists, which can influence various physiological processes including sleep regulation and cardiovascular functions . This property positions this compound as a candidate for further investigation in sleep-related disorders and other conditions where adenosine signaling is implicated.

Case Study 1: Antidepressant Effects

A study focusing on the antidepressant effects of xanthine derivatives demonstrated that certain structural modifications could enhance their efficacy. The specific modifications present in this compound were found to correlate with increased activity in preclinical models of depression .

Case Study 2: Calcium Release Potentiation

In research investigating calcium release mechanisms via ryanodine receptors, this compound was evaluated alongside other methylxanthines. Results indicated that this compound was effective at potentiating calcium release more so than caffeine itself, highlighting its potential for therapeutic use in conditions involving calcium dysregulation .

Potential Therapeutic Uses

Given its diverse pharmacological properties, this compound may have several therapeutic applications:

- Antidepressant therapies : Targeting mood disorders through modulation of neurotransmitter systems.

- Muscle physiology : Enhancing calcium signaling could provide benefits in muscle-related diseases.

- Sleep disorders : As an adenosine receptor antagonist, it may help regulate sleep patterns.

作用機序

KF-17837は、アデノシンA2a受容体を拮抗することにより効果を発揮します。この受容体は、神経伝達物質の放出の調節や免疫応答のモジュレーションなど、さまざまな生理学的プロセスに関与しています。この受容体を阻害することにより、KF-17837はこれらのプロセスに影響を与え、パーキンソン病などの疾患に潜在的な治療効果をもたらす可能性があります .

類似化合物との比較

KF-17837は、アデノシンA2a受容体アンタゴニストとしての高い特異性と効力でユニークです。類似の化合物には以下が含まれます。

テオフィリン: アデノシン受容体に対してより幅広い活性を示す別のキサンチン誘導体。

カフェイン: アデノシン受容体にも作用しますが、特異性が低いことで知られる、よく知られた興奮剤。

CGS-21680: アデノシンA2a受容体の選択的アゴニストで、研究研究での比較に使用されます

KF-17837は、アデノシンA2a受容体に対する高い特異性を持ち、研究と潜在的な治療応用の両方において貴重なツールとなっています。

準備方法

KF-17837の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、いくつかのステップが含まれます。具体的な合成経路と反応条件は、機密情報であり、公開されている情報源では詳細な情報は入手できません。工業的生産方法は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います .

生物活性

(E)-8-(3,4-Dimethoxystyryl)-7-methyl-1,3-dipropylxanthine, a xanthine derivative, has garnered attention for its potential biological activities, particularly as an adenosine receptor antagonist. This article explores its biological activity through various mechanisms, pharmacological effects, and relevant studies.

- Molecular Formula : C22H28N4O4

- Molecular Weight : 412.5 g/mol

- IUPAC Name : 8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

- CAS Number : 141807-96-7

The primary mechanism of action for this compound involves the antagonism of adenosine receptors, particularly A2A receptors. This antagonism leads to several downstream effects:

- Inhibition of Adenosine Receptor Signaling : By blocking A2A receptors, this compound can influence neurotransmitter release and neuronal excitability.

- Calcium Release Modulation : Studies indicate that methylxanthines can enhance calcium release from intracellular stores via ryanodine receptors (RyRs), which is crucial for muscle contraction and neurotransmitter release in neurons .

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Study 1: Adenosine A2A Antagonism

Research has shown that this compound exhibits significant binding affinity for A2A receptors. This property is crucial for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease where A2A receptor antagonists are being explored .

Study 2: Calcium Signaling

A study investigating the effects of various methylxanthines on calcium dynamics revealed that this compound significantly potentiated calcium release in neuronal cells. This indicates its role in enhancing synaptic transmission and neuronal excitability .

Study 3: Antidepressant Effects

In a preclinical model of depression, xanthine derivatives including this compound demonstrated antidepressant-like effects through modulation of the serotonergic system. The results suggest that this compound could be a candidate for further development in antidepressant therapies .

特性

CAS番号 |

141807-96-7 |

|---|---|

分子式 |

C22H28N4O4 |

分子量 |

412.5 g/mol |

IUPAC名 |

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |

InChI |

InChI=1S/C22H28N4O4/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(3)18(23-20)11-9-15-8-10-16(29-4)17(14-15)30-5/h8-11,14H,6-7,12-13H2,1-5H3/b11-9+ |

InChIキー |

UQGGPCQNHJCOPS-PKNBQFBNSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

異性体SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C |

正規SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C |

同義語 |

1,3-dipropyl-7-methyl-8-(3,4-dimethoxystyryl)xanthine KF 17837 KF 17837S KF-17837 KF-17837S KF17837S |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。